- Preparation of heterocyclic compounds as EGFR proteolysis targeting chimeric molecules and associated methods of use, World Intellectual Property Organization, , ,

Cas no 932741-19-0 (Propargyl-PEG3-amine)

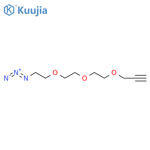

Propargyl-PEG3-amine structure

Nom du produit:Propargyl-PEG3-amine

Numéro CAS:932741-19-0

Le MF:C9H17NO3

Mégawatts:187.236182928085

MDL:MFCD20720810

CID:4660099

PubChem ID:57871953

Propargyl-PEG3-amine Propriétés chimiques et physiques

Nom et identifiant

-

- Propargyl-PEG3-amine

- Propargyl-PEG3-N3

- Propyne-PEG3-NH2

- 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine

- Ethanamine, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-

- Propyne-PEG3-amine

- Propargyl-PEG3-NH2

- 2-[2-[2-(prop-2-ynyloxy)ethoxy]ethoxy]ethanamine

- 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)prop-1-yne

- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine (ACI)

- 932741-19-0

- SY273036

- HC inverted exclamation markOC-CH2-PEG3-NH2

- MFCD20720810

- DB-163690

- AKOS040743800

- Alkyne-PEG3-amine

- C90692

- HY-140033

- BS-33229

- SCHEMBL4122804

- EN300-1602486

- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine

- Alkyne-PEG3-NH2

- R01-0251

- BP-21683

- MREICTHRFCQNJR-UHFFFAOYSA-N

- CS-0114325

- Alkyne-PEG3-N3

- 932741-18-9

- LCZC2646

- 3-{2-[2-(2-AMINOETHOXY)ETHOXY]ETHOXY}PROP-1-YNE

-

- MDL: MFCD20720810

- Piscine à noyau: 1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2

- La clé Inchi: MREICTHRFCQNJR-UHFFFAOYSA-N

- Sourire: O(CCOCC#C)CCOCCN

Propriétés calculées

- Qualité précise: 187.12084340 g/mol

- Masse isotopique unique: 187.12084340 g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 9

- Complexité: 141

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 53.7

- Poids moléculaire: 187.24

- Le xlogp3: -1

Propriétés expérimentales

- Dense: 1.0±0.1 g/cm3

- Point d'ébullition: 267.4±25.0 °C at 760 mmHg

- Point d'éclair: 114.0±16.8 °C

- Pression de vapeur: 0.0±0.5 mmHg at 25°C

Propargyl-PEG3-amine Informations de sécurité

- Mot signal:warning

- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Propargyl-PEG3-amine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184965-1g |

Propargyl-PEG3-amine |

932741-19-0 | 98% | 1g |

¥567.00 | 2024-04-24 | |

| Chemenu | CM340080-1g |

Propargyl-PEG3-amine |

932741-19-0 | 95%+ | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y1054439-5g |

Propargyl-peg3-amine |

932741-19-0 | 97% | 5g |

$240 | 2024-06-06 | |

| MedChemExpress | HY-140033-50mg |

Propargyl-PEG3-amine |

932741-19-0 | ≥98.0% | 50mg |

¥100 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1054439-1g |

Propargyl-peg3-amine |

932741-19-0 | 97% | 1g |

$95 | 2024-06-06 | |

| Bestfluorodrug | YFL00286-5.0g |

2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-amine |

932741-19-0 | 97% | 5.0g |

¥4630 | 2023-01-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-250mg |

PRopargyl-PEG3-amine |

932741-19-0 | 97% | 250mg |

¥184.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184965-250mg |

Propargyl-PEG3-amine |

932741-19-0 | 98% | 250mg |

¥248.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-1g |

PRopargyl-PEG3-amine |

932741-19-0 | 97% | 1g |

¥362.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-100mg |

PRopargyl-PEG3-amine |

932741-19-0 | 97% | 100mg |

¥137.0 | 2024-07-19 |

Propargyl-PEG3-amine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; overnight, 45 °C

Référence

- Structure-Based Tetravalent Zanamivir with Potent Inhibitory Activity against Drug-Resistant Influenza Viruses, Journal of Medicinal Chemistry, 2016, 59(13), 6303-6312

Méthode de production 3

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux

Référence

- Functional PLA-PEG copolymers, the nanoparticles thereof, their preparation and use for targeted drug delivery and imaging, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Trimethylphosphine Solvents: Tetrahydrofuran , Water

Référence

- Synthesis of Novel Glycolipid Agonists of the Protein CD1d, 2010, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane , Tetrahydrofuran , Water ; rt

Référence

- Design and synthesis of protoporphyrin IX/vitamin B12 molecular hybrids via CuAAC reaction, Journal of Porphyrins and Phthalocyanines, 2013, 17(1-2), 104-117

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium phthalimide Catalysts: Potassium iodide Solvents: Ethanol , Dimethylformamide ; overnight, 110 °C

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux

1.4 Reagents: Sodium hydroxide ; pH 12

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux

1.4 Reagents: Sodium hydroxide ; pH 12

Référence

- 18F-Radiolabeling, Preliminary Evaluation of Folate-pHPMA Conjugates via PET, Macromolecular Bioscience, 2014, 14(10), 1396-1405

Méthode de production 7

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 24 h, rt

Référence

- Ligand-drug conjugate including linker having tris structure, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Reagents: Water ; 36 h, rt

1.2 Reagents: Water ; 36 h, rt

Référence

- Construction of di-scFv through a trivalent alkyne-azide 1,3-dipolar cycloaddition, Chemical Communications (Cambridge, 2007, (7), 695-697

Méthode de production 9

Conditions de réaction

Référence

- Antibody drug conjugates comprising toxins with polar groups and uses thereof, United States, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 2.5 h, rt; rt → 30 °C; overnight, 30 °C

1.2 Reagents: Water ; 25 h, 30 °C

1.2 Reagents: Water ; 25 h, 30 °C

Référence

- Photo-Click Immobilization of Carbohydrates on Polymeric Surfaces: A Quick Method to Functionalize Surfaces for Biomolecular Recognition Studies, Bioconjugate Chemistry, 2009, 20(12), 2364-2370

Méthode de production 11

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 5 min, rt; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Référence

- Preparation of protein-active conjugates, especially drug-prenylated antibody conjugates, useful in the treatment of neoplasm and in the delivery to cancer target cells, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Solvents: Water ; 12 h, rt

1.2 Solvents: Water ; 12 h, rt

Référence

- Preparation of nitriles such as 3-arylacrylonitrile and 3-heteroarylacrylonitrile derivatives as amyloid targeting agents and methods of using them for detection or treatment of diseases associated with an amyloid or amyloid like proteins, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 15 min, rt

1.2 Solvents: Water ; overnight, rt → 50 °C

1.2 Solvents: Water ; overnight, rt → 50 °C

Référence

- Triazole substituted imidazoquinolines, conjugates thereof as immune response modifiers and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Triphenylphosphine , Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate , Water ; overnight, 0 °C → rt

Référence

- Compositions and methods for preparation of drug-antibody conjugates for cancer treatment, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

Référence

- H-Rubies, a new family of red emitting fluorescent pH sensors for living cells, Chemical Science, 2015, 6(10), 5928-5937

Méthode de production 16

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 48 d, rt

1.2 Reagents: Water ; 48 h, rt

1.2 Reagents: Water ; 48 h, rt

Référence

- A Modular Approach to Triazole-Containing Chemical Inducers of Dimerization for Yeast Three-Hybrid Screening, Molecules, 2013, 18(9), 11639-11657

Méthode de production 17

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 24 h, rt

Référence

- Preparation of pyrrolobenzodiazepine dimer precursor and ligand-linker conjugate compound thereof for treatment of proliferative disorder, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 3.5 h, rt

Référence

- Glycosylated polypeptide and its preparing method and application, China, , ,

Méthode de production 19

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt

Référence

- A MedChem toolbox for cereblon-directed PROTACs, MedChemComm, 2019, 10(6), 1037-1041

Propargyl-PEG3-amine Raw materials

Propargyl-PEG3-amine Preparation Products

Propargyl-PEG3-amine Littérature connexe

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

932741-19-0 (Propargyl-PEG3-amine) Produits connexes

- 2377607-00-4(5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester)

- 2679932-09-1(rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(pyridin-4-yl)methylamino}pyrrolidine-1-carboxylate)

- 1261911-99-2(3-Cyano-5-(4-ethylthiophenyl)phenol)

- 1547299-34-2(5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid)

- 863022-32-6(N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)-2-(3-methylphenyl)acetamide)

- 2309463-87-2(tert-butyl 2-{[5-(3-bromopyridin-4-yl)-octahydro-1H-isoindol-5-yl]oxy}acetate)

- 1192373-48-0(N-Boc-hept-6-yn-1-amine)

- 1070960-57-4(2-4-(3,4-dimethoxybenzenesulfonamido)phenyl-N,N-dimethylacetamide)

- 1804705-81-4(4-(Difluoromethyl)-2-fluoropyridine-5-acetic acid)

- 1805549-23-8(Methyl 2-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine-3-carboxylate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:932741-19-0)Propargyl-PEG3-amine

Pureté:99%/99%

Quantité:5g/25g

Prix ($):364.0/1273.0